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Compound of Interest

Compound Name: (Pentyloxy)benzene

Cat. No.: B1679550 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

(pentyloxy)benzene, a key intermediate in organic synthesis. The document details the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (pentyloxy)benzene. This

information is crucial for the structural elucidation and quality control of this compound in

research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.32 - 7.22 m 2H Ar-H (meta)

6.95 - 6.85 m 3H Ar-H (ortho, para)

3.94 t, J = 6.6 Hz 2H O-CH₂-

1.82 - 1.72 m 2H O-CH₂-CH₂-

1.48 - 1.32 m 4H -CH₂-CH₂-CH₃

0.93 t, J = 7.1 Hz 3H -CH₃

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

159.3 Ar-C (ipso, C-O)

129.5 Ar-C (meta)

120.6 Ar-C (para)

114.6 Ar-C (ortho)

67.9 O-CH₂-

29.0 O-CH₂-CH₂-

28.2 -CH₂-CH₂-CH₃

22.5 -CH₂-CH₃

14.0 -CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H Stretch

2955 - 2850 Strong Aliphatic C-H Stretch

1600, 1585, 1500, 1450 Medium-Strong Aromatic C=C Bending

1245 Strong Aryl-O Stretch (Asymmetric)

1040 Strong Aryl-O Stretch (Symmetric)

750, 690 Strong C-H Out-of-plane Bending

Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment

164 40 [M]⁺ (Molecular Ion)

94 100
[C₆H₅OH]⁺ (Phenol radical

cation)

77 15 [C₆H₅]⁺ (Phenyl cation)

70 35
[C₅H₁₀]⁺ (Pentene radical

cation)

43 25 [C₃H₇]⁺ (Propyl cation)

Experimental Protocols
Standardized protocols are essential for reproducible and comparable spectroscopic data. The

following are generalized methodologies for the acquisition of NMR, IR, and MS data for

(pentyloxy)benzene.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 10-20 mg of (pentyloxy)benzene in 0.6-0.7 mL

of deuterated chloroform (CDCl₃).
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

0.00 ppm).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-

noise ratio.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum and enhance sensitivity. A sufficient relaxation delay should be used to ensure

accurate integration if quantitative analysis is required.

FT-IR Spectroscopy Protocol
Sample Preparation: As (pentyloxy)benzene is a liquid at room temperature, the neat liquid

film method is most appropriate.

Data Acquisition:

Place a small drop of the neat liquid between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates.

Gently press the plates together to form a thin film.

Mount the salt plates in the spectrometer's sample holder.

Record the spectrum over the range of 4000-400 cm⁻¹.

Acquire a background spectrum of the clean salt plates prior to running the sample to

subtract any atmospheric and instrumental interferences.

Mass Spectrometry Protocol
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Sample Introduction: Introduce a dilute solution of (pentyloxy)benzene in a volatile organic

solvent (e.g., methanol or dichloromethane) into the mass spectrometer. For Gas

Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which

separates it from any impurities before it enters the mass spectrometer.

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. EI is a hard

ionization technique that provides reproducible fragmentation patterns useful for structural

elucidation.

Mass Analysis: Scan a mass range appropriate for the molecular weight of

(pentyloxy)benzene (e.g., m/z 35-200) to detect the molecular ion and significant fragment

ions.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound like (pentyloxy)benzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1679550?utm_src=pdf-body
https://www.benchchem.com/product/b1679550?utm_src=pdf-body
https://www.benchchem.com/product/b1679550?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow for (Pentyloxy)benzene

Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Structural Elucidation

Pure (Pentyloxy)benzene

Dissolve in CDCl3 with TMS Prepare Neat Liquid Film Dilute in Volatile Solvent

¹H and ¹³C NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (EI)

Chemical Shifts
Coupling Constants

Integration

Characteristic Absorptions
(Functional Groups)

Molecular Ion Peak
Fragmentation Pattern

Confirm Structure of
(Pentyloxy)benzene
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679550?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679550?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

